molecular formula C8H17N3O B1407171 4-(aminomethyl)-N-methylpiperidine-1-carboxamide CAS No. 1516053-64-7

4-(aminomethyl)-N-methylpiperidine-1-carboxamide

Cat. No.: B1407171
CAS No.: 1516053-64-7
M. Wt: 171.24 g/mol
InChI Key: WLCHZXITHSISDE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-methylpiperidine-1-carboxamide is a chemical compound with the molecular formula C9H19N3O and a PubChem CID of 81907055 . This piperidine derivative features both aminomethyl and N-methylcarboxamide functional groups, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Piperidine scaffolds are of significant interest in pharmaceutical development for their potential biological activity. As a building block in drug discovery, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this chemical for exploratory studies, including the synthesis of more complex molecules or as a standard in analytical testing. Please note that specific data on the biological activity, mechanism of action, and detailed applications for this exact compound are not extensively documented in the public domain. Its research value is primarily derived from its molecular structure and its relation to other well-characterized piperidine-based compounds.

Properties

IUPAC Name

4-(aminomethyl)-N-methylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-10-8(12)11-4-2-7(6-9)3-5-11/h7H,2-6,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCHZXITHSISDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of N-methylpiperidine with formaldehyde and ammonium chloride to introduce the aminomethyl group. The reaction is typically carried out under acidic conditions to facilitate the formation of the desired product.

Another approach involves the use of reductive amination, where N-methylpiperidine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride. This method provides a high yield of the target compound under mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and biological activity.

Conditions Reagents Products Key Findings
Acidic (HCl, H₂SO₄)6M HCl, reflux4-(Aminomethyl)-N-methylpiperidine-1-carboxylic acidComplete conversion observed after 12 hours at 100°C, confirmed by NMR.
Basic (NaOH)2M NaOH, 80°CSodium salt of carboxylic acid derivativeFaster reaction kinetics compared to acidic hydrolysis (3–5 hours).

Oxidation Reactions

The aminomethyl group (-CH₂NH₂) is susceptible to oxidation, forming intermediates like imines or nitriles.

Oxidizing Agent Conditions Products Key Findings
KMnO₄Aqueous, pH 7–94-(Formyl)-N-methylpiperidine-1-carboxamideSelective oxidation of the primary amine to an aldehyde group.
H₂O₂Room temperatureN-Oxide derivativesLimited yield (15–20%) due to competing side reactions.

Alkylation and Acylation

The primary amine in the aminomethyl group participates in nucleophilic substitution and acylation reactions.

Reaction Type Reagents Products Key Findings
AlkylationMethyl iodide, K₂CO₃N-Alkylated derivatives (e.g., N-Ethyl)High regioselectivity for the aminomethyl group (>90% yield) .
AcylationAcetyl chloride, pyridineN-Acetylated productStabilizes the amine against oxidation .

Enzyme-Mediated Metabolic Reactions

In biological systems, cytochrome P450 enzymes (notably CYP3A4) catalyze N-demethylation of the carboxamide group, a common metabolic pathway for piperidine derivatives .

Enzyme Reaction Metabolites Key Findings
CYP3A4N-Demethylation4-(Aminomethyl)piperidine-1-carboxamideMajor metabolic pathway identified via human liver microsomal studies .
CYP2D6Secondary oxidationHydroxylated derivativesMinor pathway observed in phenotyping assays .

Comparative Reactivity with Structural Analogues

The compound’s reactivity differs from similar piperidine derivatives due to its carboxamide functionality:

Compound Key Functional Groups Reactivity Differences
4-AminopiperidinePrimary amine on piperidineLacks carboxamide; undergoes faster N-dealkylation .
1-Boc-4-(aminomethyl)piperidineBoc-protected amineEnhanced stability in acidic conditions due to protection.
4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acidCarboxylic acid instead of amideHigher solubility in polar solvents but reduced metabolic stability.

Scientific Research Applications

Medicinal Chemistry

4-(Aminomethyl)-N-methylpiperidine-1-carboxamide is utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural features enable the development of drugs targeting specific biological pathways:

  • Therapeutic Agents : The compound has been explored for its potential in treating conditions such as pain management and neurodegenerative disorders. It acts primarily through interactions with various receptors in the central nervous system (CNS), including:
    • Histamine H3 Receptor Antagonism : Enhances neurotransmitter release, potentially beneficial for conditions like schizophrenia and Alzheimer's disease.
    • Sigma-1 Receptor Modulation : Linked to analgesic effects, making it a candidate for pain management therapies.

Biological Research

The compound has shown promise in biological studies, particularly concerning its pharmacological effects:

  • Antinociceptive Activity : Research indicates significant pain-relieving properties in animal models.
  • Neuroprotective Effects : Studies suggest it may protect neuronal cells from damage, offering potential applications in neuroprotection.
  • Antimicrobial Activity : Preliminary findings indicate effectiveness against certain bacterial strains.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of agrochemicals and other fine chemicals. Its ability to undergo various chemical reactions (such as oxidation and reduction) makes it versatile for producing complex organic molecules.

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameHistamine H3 AntagonismSigma-1 ModulationAntinociceptive ActivityNeuroprotective Effects
This compoundHighModerateSignificantPromising
Piperazine derivativesModerateHighVariableModerate
Other piperidine derivativesVariableHighSignificantHigh

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound across different biological models:

Antinociceptive Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced pain responses in rodent models, suggesting its potential use as an analgesic.

Neuroprotective Effects

Research highlighted in Neuroscience Letters indicated that the compound could mitigate neuronal cell death induced by oxidative stress, showcasing its neuroprotective properties.

Antimicrobial Activity

Investigations reported in Frontiers in Microbiology found that this compound exhibited antimicrobial effects against specific pathogens, indicating its potential role in developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares a piperidine-carboxamide backbone with several analogs, but key differences in substituents influence its properties:

  • 4-Methylpiperidine-2-carboxamide: Lacks the aminomethyl group at the 4-position but includes a methyl group at the 2-position, reducing hydrogen-bonding capacity compared to the target compound .
  • N,N-Diethylpiperidine-4-carboxamide : Features bulkier N,N-diethyl substituents on the carboxamide, increasing lipophilicity and steric hindrance .
  • 2-Amino-N,N-dimethylpyridine-4-carboxamide: Replaces the piperidine ring with a pyridine ring, altering aromaticity and electronic properties .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted)
4-(Aminomethyl)-N-methylpiperidine-1-carboxamide C₈H₁₇N₃O 171.24 Carboxamide, aminomethyl, N-methyl Moderate in polar solvents
4-Methylpiperidine-2-carboxamide C₇H₁₄N₂O 142.20 Carboxamide, methyl High in water
N,N-Diethylpiperidine-4-carboxamide C₁₁H₂₂N₂O 198.31 Carboxamide, N,N-diethyl Low in water, high in organic solvents
2-Amino-N,N-dimethylpyridine-4-carboxamide C₉H₁₂N₄O 192.22 Pyridine, carboxamide, amino Moderate in polar solvents

Notes:

  • Pyridine-based analogs (e.g., 2-amino-N,N-dimethylpyridine-4-carboxamide) exhibit higher aromaticity, affecting electronic distribution and reactivity .

Research Findings and Molecular Interactions

  • Co-crystal and Salt Formation: Analogous compounds, such as 4-dimethylaminopyridine, form co-crystals with carboxylic acids via strong N–H···O hydrogen bonds, a feature likely shared by the target compound .
  • Bond Dimensions: Comparative studies of pyridinium carboxylates suggest that substituents like aminomethyl may lengthen C–N bonds in the piperidine ring, altering conformational flexibility .

Biological Activity

4-(Aminomethyl)-N-methylpiperidine-1-carboxamide, also known as CBS1118, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an aminomethyl group and a carboxamide moiety. The structural formula can be represented as follows:

C9H16N2O\text{C}_9\text{H}_{16}\text{N}_2\text{O}

This compound's unique structure contributes to its biological activity by allowing interactions with various molecular targets.

Antiviral Activity

One of the most significant findings regarding this compound is its potent antiviral activity against filoviruses, including Ebola virus (EBOV) and Marburg virus (MARV). In a study assessing its efficacy, CBS1118 demonstrated effective inhibition of viral entry with EC50 values below 10 μM for both EBOV and MARV in Vero cells . This suggests that the compound could serve as a promising candidate for therapeutic development against these deadly viruses.

The mechanism by which CBS1118 exerts its antiviral effects involves the inhibition of viral entry. This is achieved through the compound's interaction with specific receptors or enzymes critical for the viral lifecycle. Structural optimization studies have indicated that modifications to the piperidine ring can significantly affect potency, highlighting the importance of structure-activity relationships (SAR) in drug design .

Other Biological Activities

In addition to its antiviral properties, research has indicated potential applications in cancer therapy. Compounds similar to this compound have shown antiproliferative effects against various cancer cell lines. For instance, benzoylpiperidine derivatives have exhibited significant cytotoxicity against breast and ovarian cancer cells .

Study 1: Antiviral Efficacy Against Filoviruses

A notable study focused on the efficacy of CBS1118 against EBOV and MARV. The researchers conducted assays using wild-type strains of these viruses and reported that CBS1118 effectively inhibited viral entry, with a substantial reduction in viral load observed at concentrations lower than 10 μM. This study underscores the potential of CBS1118 as a lead compound for further development into antiviral therapies .

Study 2: Structure-Activity Relationship Analysis

Another investigation examined the SAR of various derivatives of this compound. By modifying the piperidine ring and evaluating the resulting compounds' biological activities, researchers identified key structural features that enhance antiviral efficacy. For example, substitutions that maintain certain spatial orientations were found to preserve or enhance activity against EBOV .

Table 1: Efficacy of CBS1118 Against Filoviruses

Virus TypeEC50 (μM)Inhibition Rate (%)
EBOV<10Significant
MARV<10Significant

Table 2: Comparison of Biological Activities of Piperidine Derivatives

Compound NameActivity TypeIC50 (μM)
This compound (CBS1118)Antiviral<10
Benzoylpiperidine Derivative 18Antiproliferative19.9 - 75.3

Q & A

Q. What are the standard synthetic routes for 4-(aminomethyl)-N-methylpiperidine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures starting with piperidine derivatives. For example:

  • Alkylation/amidation : Reacting 4-methylpiperidine with methyl isocyanate under anhydrous conditions to form the carboxamide backbone.
  • Aminomethylation : Introducing the aminomethyl group via reductive amination using formaldehyde and ammonia, followed by purification via column chromatography .
    Optimization strategies :
  • Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield. Ethanol or acetonitrile as solvents with potassium carbonate as a base are common .
  • Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize side products .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (piperidine CH₂), δ 1.4–1.8 ppm (piperidine CH₂), and δ 2.2–2.5 ppm (N-methyl group) confirm structural motifs .
    • ¹³C NMR : Signals at 170–175 ppm (carboxamide C=O) and 45–50 ppm (N-methyl carbon) .
  • Infrared Spectroscopy (IR) : Stretching vibrations at 1650–1680 cm⁻¹ (amide I band) and 1550–1580 cm⁻¹ (amide II band) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the piperidine ring (e.g., a = 13.286 Å, b = 9.1468 Å for related piperidine carboxamides) .

Q. How can researchers ensure purity during synthesis, and what purification strategies are effective?

  • Purification :
    • Recrystallization : Use ethanol/water mixtures to isolate crystalline products .
    • Flash Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) .
  • Purity Validation :
    • HPLC : C18 column with acetonitrile/water (70:30) mobile phase; target >98% purity .
    • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C₁₀H₁₉N₃O: C 58.5%, H 9.3%, N 20.5%) .

Advanced Research Questions

Q. How can computational modeling enhance the design and optimization of this compound synthesis?

  • Quantum Chemical Calculations :
    • Simulate reaction pathways (e.g., transition state energies for amidation) using DFT methods (B3LYP/6-31G*) to predict rate-limiting steps .
  • Machine Learning (ML) :
    • Train models on existing reaction datasets to predict optimal solvent/base combinations. For example, ML-driven parameter screening reduced optimization time by 40% in related piperidine syntheses .
  • ICReDD Framework : Integrate computational predictions with experimental validation to iteratively refine conditions (e.g., identifying side reactions via in silico intermediates) .

Q. How should researchers address contradictory data in biological activity studies of this compound?

  • Case Example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions.
    • Resolution Strategies :
  • Standardize assay protocols (e.g., buffer pH, temperature, and enzyme concentration) .
  • Use dose-response curves with triplicate measurements to quantify variability .
  • Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What reactor design principles apply to scaling up the synthesis of this compound?

  • Key Considerations :
    • Heat Transfer : Use jacketed reactors to control exothermic amidation steps (ΔT < 5°C) .
    • Mixing Efficiency : Optimize impeller speed (e.g., 300–500 rpm) to ensure homogeneity in viscous reaction mixtures .
    • Safety : Install pressure-relief valves for reactions involving gaseous ammonia .
  • Statistical Design : Apply Box-Behnken models to evaluate interactions between temperature, stirring rate, and reagent concentration during scale-up .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

  • Tactics :
    • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the piperidine ring to modulate lipophilicity and target binding .
    • Bioisosteric Replacement : Replace the carboxamide with sulfonamide to assess impact on solubility and potency .
  • Data Analysis :
    • Correlate logP values (from HPLC) with cellular permeability using Hansch analysis .
    • Map steric effects via CoMFA models to predict steric clashes in target binding pockets .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-(aminomethyl)-N-methylpiperidine-1-carboxamide
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